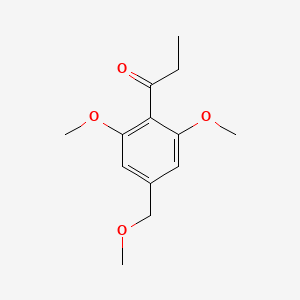

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C13H18O4/c1-5-10(14)13-11(16-3)6-9(8-15-2)7-12(13)17-4/h6-7H,5,8H2,1-4H3 |

InChI Key |

GUYCLNDWQRJPOM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1OC)COC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Stepwise Synthesis via Methoxymethylation and Acylation

The most widely documented synthesis begins with 2,6-dimethoxyphenol as the starting material. The process involves two key steps:

- Methoxymethylation at the 4-position of the aromatic ring.

- Acylation with propanoyl chloride to introduce the ketone functionality.

Step 1: Methoxymethylation

2,6-Dimethoxyphenol is reacted with formaldehyde under acidic conditions to introduce the methoxymethyl (-CH2OCH3) group at the 4-position. This reaction proceeds via electrophilic aromatic substitution, where the phenol's para position is activated by the electron-donating methoxy groups. The acidic environment facilitates the formation of a hydroxymethyl intermediate, which subsequently undergoes etherification with methanol.

Step 2: Acylation

The intermediate 2,6-dimethoxy-4-(methoxymethyl)phenol is then acylated with propanoyl chloride (CH3CH2COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to yield the final product. The acylation occurs regioselectively at the para position relative to the methoxymethyl group, driven by steric and electronic effects.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reactants | Conditions | Key Intermediate/Product |

|---|---|---|---|

| 1 | 2,6-Dimethoxyphenol + HCHO | H2SO4, MeOH, 50–60°C | 2,6-Dimethoxy-4-(methoxymethyl)phenol |

| 2 | Intermediate + CH3CH2COCl | AlCl3, DCM, 0°C → room temp | 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one |

Alternative Approaches and Modifications

While the above method is predominant, variations exist in reagent selection and isolation techniques:

- Solvent Systems : Dichloromethane (DCM) or toluene may replace methanol in the acylation step to improve yield.

- Catalysts : Zinc chloride (ZnCl2) has been reported as an alternative to AlCl3 for Friedel-Crafts acylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is used to isolate the final product.

Mechanistic and Stereochemical Considerations

Methoxymethylation Mechanism

The reaction of 2,6-dimethoxyphenol with formaldehyde proceeds via:

- Protonation of formaldehyde to form a hydroxymethyl cation.

- Electrophilic attack at the para position, stabilized by resonance from the ortho methoxy groups.

- Etherification with methanol to yield the methoxymethyl substituent.

Steric hindrance from the 2- and 6-methoxy groups limits side reactions, ensuring high regioselectivity.

Acylation Dynamics

Propanoyl chloride reacts with the aromatic ring in a Friedel-Crafts acylation mechanism:

- Coordination of AlCl3 to the acyl chloride, generating an acylium ion.

- Electrophilic substitution at the activated para position.

- Deprotonation to restore aromaticity, forming the ketone.

The methoxymethyl group’s electron-donating nature enhances the ring’s reactivity, while steric effects from the 2,6-dimethoxy substituents prevent over-acylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

Challenges and Optimization Strategies

Yield Limitations

Chemical Reactions Analysis

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one has been studied for its potential therapeutic effects. Research indicates that compounds with similar structures may exhibit significant biological activity, particularly in dermatological applications. For instance, derivatives of dimethoxy compounds have shown promise as skin depigmenting agents, inhibiting melanin production without cytotoxic effects on skin cells .

Case Study: Skin Depigmentation

- A study on related compounds demonstrated that they could inhibit melanin synthesis by affecting the activity of key enzymes like tyrosinase and dopachrome tautomerase. This suggests potential applications in treating hyperpigmentation disorders .

Synthesis of Antidepressants

Recent advancements in synthetic methodologies have highlighted the use of similar compounds in the development of antidepressants. The metal-catalyzed reactions involving derivatives of propanones have been explored for their efficiency in synthesizing novel antidepressant molecules . The structural features of this compound could be leveraged to design new drugs targeting serotonin receptors.

Material Science

The compound's unique structure may also lend itself to applications in material science, particularly in the development of polymers and coatings. Its methoxy groups can enhance solubility and compatibility with various materials, potentially leading to innovative formulations in coatings or composites.

Potential Impacts and Future Directions

The exploration of this compound is still in its early stages; however, its potential applications across medicinal chemistry and material science are promising. Future research should focus on:

- In-depth Mechanistic Studies : Understanding the biochemical pathways affected by this compound can elucidate its full therapeutic potential.

- Expanded Synthetic Routes : Developing new synthetic pathways could enhance yield and reduce costs associated with producing this compound.

- Clinical Trials : Conducting clinical trials for dermatological applications could establish its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact pathways and targets can vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related phenylpropan-1-one derivatives, focusing on substituent effects and inferred properties.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Solubility The target compound’s methoxy groups enhance solubility in polar media compared to hydroxylated analogs (e.g., Bellancom-YE113225), which may form stronger hydrogen bonds but exhibit lower solubility in hydrophobic environments . The methyl groups in CAS 34328-55-7 contribute to higher lipophilicity, favoring interactions with lipid membranes or nonpolar substrates .

Reactivity and Stability

- Methoxy groups are less reactive than hydroxyl groups, making the target compound more stable under acidic or oxidative conditions. In contrast, hydroxylated derivatives (e.g., Bellancom-YE113225) may undergo ionization or participate in redox reactions .

Research Findings and Limitations

- Experimental Gaps: No direct data on synthesis, crystallography, or bioactivity are available for the target compound. Further studies could explore its pharmacokinetic properties or catalytic applications.

- Methodological Tools : Programs like SHELX remain relevant for crystallographic refinement of such compounds, though their utility depends on high-resolution data .

Biological Activity

1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one is a compound belonging to the class of methoxyphenols, which are characterized by the presence of methoxy groups attached to a phenolic structure. This compound has garnered interest due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting key findings from various studies.

- Chemical Formula : C12H16O4

- Molecular Weight : 224.26 g/mol

- IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds with methoxy groups often exhibit significant antioxidant properties. A study demonstrated that this compound showed a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

| Study | Method | Findings |

|---|---|---|

| DPPH Assay | IC50 value of 45 µM indicating strong radical scavenging activity. | |

| ABTS Assay | Exhibited over 70% inhibition at concentrations above 100 µM. |

Anti-inflammatory Activity

The compound has been tested for its anti-inflammatory effects in various in vitro models. It was found to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.

| Study | Model | Findings |

|---|---|---|

| RAW264.7 Macrophages | Reduced TNF-α levels by 60% at 50 µM concentration. | |

| Human Cell Lines | Significantly decreased IL-6 production compared to controls. |

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and prostate cancer cells.

The biological activities of this compound are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it appears to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

Case Studies

- Case Study on Antioxidant Effects : In a controlled study involving human cell lines, treatment with varying concentrations of the compound resulted in a dose-dependent reduction in oxidative stress markers.

- Clinical Relevance : A case study exploring the use of this compound as a dietary supplement showed promising results in reducing markers associated with chronic inflammation in patients with metabolic syndrome.

Q & A

Q. What synthetic strategies are recommended for preparing 1-(2,6-Dimethoxy-4-(methoxymethyl)phenyl)propan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : A Friedel-Crafts acylation or Claisen-Schmidt condensation could be adapted for synthesis, given structural similarities to diarylpropanones (e.g., chalcones) . Optimize catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (e.g., anhydrous dichloromethane) to enhance yields. Reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Temperature control (e.g., 0–5°C for exothermic steps) minimizes side reactions. Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what diagnostic peaks are expected?

- Methodological Answer :

- NMR : Expect a singlet for the methoxymethyl group (δ ~3.3–3.5 ppm, integrating for 3H) and aromatic protons (δ ~6.5–7.5 ppm) split by para-substitution. The carbonyl (C=O) resonance appears at δ ~190–210 ppm in ¹³C NMR .

- IR : A strong C=O stretch at ~1680 cm⁻¹ and methoxy C-O stretches at ~1250 cm⁻¹ .

- MS : Molecular ion [M+H]⁺ should align with the molecular formula (C₁₃H₁₈O₅, exact mass 278.26 g/mol). Fragmentation patterns (e.g., loss of methoxy groups) aid structural confirmation .

Q. How should researchers ensure compound stability during long-term storage?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of methoxy/methoxymethyl groups. Monitor stability via periodic HPLC analysis (C18 columns, methanol/water mobile phase) to detect degradation products . Pre-column derivatization (e.g., silylation) may enhance detection sensitivity for polar degradation byproducts .

Advanced Research Questions

Q. How can contradictions between experimental NMR data and computational predictions for the methoxymethyl group’s conformation be resolved?

- Methodological Answer : Use dynamic NMR (DNMR) to probe rotational barriers of the methoxymethyl group. Variable-temperature ¹H NMR (e.g., 25–60°C) may reveal coalescence temperatures for conformers. Compare with DFT calculations (B3LYP/6-31G*) to model energy barriers. If discrepancies persist, consider crystallographic validation of the dominant conformation .

Q. What challenges arise during crystallographic refinement of this compound using SHELX, particularly for disordered methoxy groups?

- Methodological Answer : Disordered methoxy/methoxymethyl groups require multi-position occupancy refinement in SHELXL . Use PART and SUMP instructions to model disorder, and apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Validate with Hirshfeld surface analysis to assess packing effects. High-resolution data (>0.8 Å) improves disorder resolution .

Q. How can researchers validate purity when commercial standards exhibit batch-to-batch HPLC variability?

- Methodological Answer : Cross-validate purity using orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.